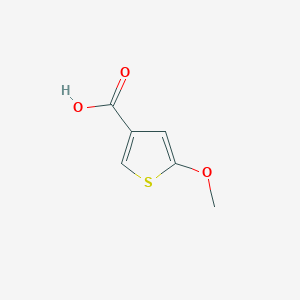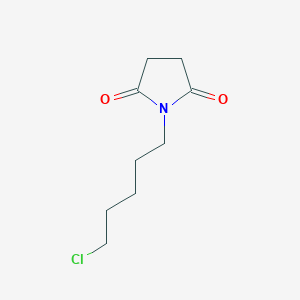![molecular formula C20H27N3OS B13991366 1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a benzothiophene ring, a piperazine ring, and a pyrrolidinone moiety, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Benzothiophene Ring: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.
Piperazine Ring Formation: The benzothiophene derivative is then reacted with piperazine under specific conditions to form the piperazine ring.
Attachment of the Butyl Chain: The piperazine derivative is further reacted with a butyl halide to introduce the butyl chain.
Formation of the Pyrrolidinone Ring: Finally, the butyl derivative is cyclized to form the pyrrolidinone ring, resulting in the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with various alkyl or acyl groups.
Applications De Recherche Scientifique
1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of psychiatric disorders, such as schizophrenia and depression.
Biological Research: It is used as a tool compound to study the interactions with various neurotransmitter receptors, including dopamine and serotonin receptors.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one involves its interaction with neurotransmitter receptors in the brain. The compound acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This dual activity modulates the levels of these neurotransmitters, leading to its therapeutic effects in psychiatric disorders.
Comparaison Avec Des Composés Similaires
Brexpiprazole: A compound with a similar structure and mechanism of action, used in the treatment of schizophrenia and depression.
Aripiprazole: Another antipsychotic agent with a similar pharmacological profile, used for the treatment of schizophrenia and bipolar disorder.
Uniqueness: 1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one is unique due to its specific structural features, such as the presence of the benzothiophene ring, which may contribute to its distinct pharmacological properties and therapeutic potential.
Propriétés
Formule moléculaire |
C20H27N3OS |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
1-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H27N3OS/c24-20-7-4-11-23(20)10-2-1-9-21-12-14-22(15-13-21)18-5-3-6-19-17(18)8-16-25-19/h3,5-6,8,16H,1-2,4,7,9-15H2 |
Clé InChI |
WFQMYDQZVISJJY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CCCCN2CCN(CC2)C3=C4C=CSC4=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



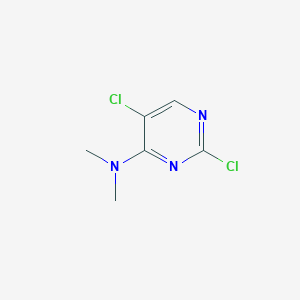
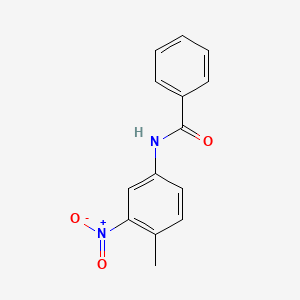
![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
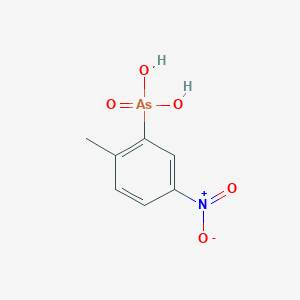
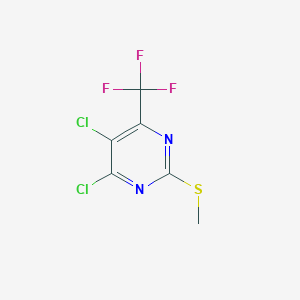
![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)
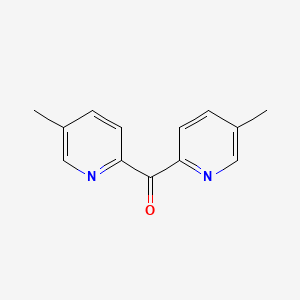

![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)
